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Compound of Interest

trans-Methyl 3-hydroxy-1-methyl-
Compound Name:
cyclobutanecarboxylate

Cat. No.: B2545693

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of trans-Methyl 3-hydroxy-1-methyl-
cyclobutanecarboxylate, a versatile and increasingly important building block in modern
organic and medicinal chemistry. We will delve into its chemical identity, stereoselective
synthesis, detailed characterization, and applications, with a focus on the underlying scientific
principles that guide its use in research and development.

Core Chemical Identity

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a substituted cyclobutane
derivative whose unique three-dimensional structure makes it a valuable scaffold in the design

of complex molecules.

Nomenclature and Structure

The compound is systematically named methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-
carboxylate according to IUPAC nomenclature, which precisely defines its stereochemical
arrangement.[1] The 'trans' designation, or the more specific '(1r,3r)' descriptor, indicates that
the hydroxyl group at position 3 and the methyl carboxylate group at position 1 are on opposite
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faces of the cyclobutane ring. This configuration is crucial for its chemical reactivity and
biological applications as it minimizes steric hindrance compared to its cis counterpart.[1]

The primary Chemical Abstracts Service (CAS) number for this specific isomer is 1408075-48-
8.[2][3][4] It is important to distinguish this from other CAS numbers that may refer to the cis-
isomer or a mixture of stereocisomers.[5]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These values are
critical for experimental design, including solvent selection, reaction temperature control, and
purification strategies.

Property Value Source
CAS Number 1408075-48-8 [21[31[4]
Molecular Formula C7H1203 [11[2][3]
Molecular Weight 144.17 g/mol [11[3]
Physical Form Liquid

Predicted Boiling Point 190.2 +33.0 °C [1]
Predicted Density 1.232 + 0.06 g/cm?3 [1]
Predicted pKa 14.73 £ 0.40 [1]
InChi Key KFLCCZPFOPDGLN-

KBTIHESUSA-N

SMILES CC1(CC(C1)0)C(=0)0C [1][5]

Sealed in a dry, inert
Storage atmosphere at room [1]

temperature.

Stereoselective Synthesis: A Two-Step Approach
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The synthesis of the trans isomer requires careful stereochemical control. A common and
effective strategy involves a two-step sequence starting from the corresponding ketone: (1) a
diastereoselective reduction to form the thermodynamically favored cis-alcohol, followed by (2)
a stereochemical inversion of the hydroxyl group via a Mitsunobu reaction.

This approach is predicated on the principle that direct reduction of the ketone precursor often
yields the cis isomer as the major product due to the steric hindrance of the geminal methyl and
ester groups guiding the approach of the reducing agent. The subsequent Mitsunobu reaction
provides a reliable method for achieving the necessary Sn2-type inversion to the desired trans
product.

Synthetic Pathway
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Caption: General workflow for the stereoselective synthesis of the target compound.
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Step 1: Diastereoselective Reduction of the Ketone
Precursor

Principle: The first step involves the reduction of methyl 1-methyl-3-oxocyclobutane-1-
carboxylate. To achieve high diastereoselectivity for the cis-alcohol, a sterically hindered
hydride source is employed. Reagents like lithium tri-tert-butoxyaluminum hydride
(LIAIH(OtBu)s) are ideal. The bulky tert-butoxy groups moderate the reactivity of the hydride
and enhance selectivity, favoring attack from the less hindered face of the cyclobutanone ring,
opposite to the C1-substituents.

Experimental Protocol:

o Preparation: To a solution of methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in
anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add a
solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in THF dropwise.

¢ Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin
Layer Chromatography (TLC).

¢ Quenching: Once the starting material is consumed, carefully quench the reaction by the
slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

o Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear
layers form. Separate the aqueous layer and extract it with ethyl acetate (3x). Combine the
organic layers, wash with brine, dry over anhydrous sodium sulfate (Naz2S0a), filter, and
concentrate under reduced pressure.

« Purification: The resulting crude cis-alcohol is typically of sufficient purity for the next step but
can be further purified by silica gel chromatography if necessary.

Step 2: Mitsunobu Inversion to the trans-Alcohol

Principle: The Mitsunobu reaction facilitates the inversion of a secondary alcohol's
stereocenter.[6] The reaction proceeds via the activation of the cis-hydroxyl group with a
combination of a phosphine (e.qg., triphenylphosphine, PPhs) and an azodicarboxylate (e.g.,
diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an
oxyphosphonium salt, an excellent leaving group. A suitable nucleophile, such as a carboxylate
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anion (from benzoic acid or p-nitrobenzoic acid), then displaces the activated hydroxyl group in
an Sn2 reaction, leading to a complete inversion of stereochemistry. A final hydrolysis step
removes the benzoate ester to yield the desired trans-alcohol.

Experimental Protocol:

e Preparation: To a solution of the crude cis-methyl 3-hydroxy-1-methyl-
cyclobutanecarboxylate (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq) in
anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.

o Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor
the reaction by TLC for the disappearance of the starting alcohol.

o Workup (Ester formation): Concentrate the reaction mixture under reduced pressure. The
crude product can be purified by column chromatography to isolate the intermediate trans-
benzoate ester. The major byproducts, triphenylphosphine oxide (TPPO) and the dialkyl
hydrazinedicarboxylate, can be challenging to remove, sometimes requiring multiple
chromatographic separations.

» Hydrolysis: Dissolve the purified trans-benzoate ester in methanol. Add a solution of
potassium carbonate (K2COs) or sodium methoxide (NaOMe) in methanol and stir at room
temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

e Final Workup and Purification: Neutralize the mixture with a mild acid (e.g., 1M HCI) and
remove the methanol under reduced pressure. Extract the aqueous residue with ethyl
acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na=SOu4, filter,
and concentrate. The final product, trans-methyl 3-hydroxy-1-methyl-
cyclobutanecarboxylate, is purified by silica gel column chromatography.

Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and
stereochemistry of the final product. The trans and cis isomers can be distinguished primarily
through *H NMR spectroscopy by analyzing the coupling constants between protons on the
cyclobutane ring.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to trans-Methyl 3-hydroxy-
1-methyl-cyclobutanecarboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2545693#cas-number-for-trans-methyl-3-hydroxy-1-
methyl-cyclobutanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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